(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-23-8-7-18-11-4-3-10(24-2)9-13(11)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPKAJDAVWPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing their function and leading to observable effects.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targetsIt is known that the compound’s structure allows it to form bonds with its targets, altering their function.
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent effects can affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds, gradually inhibiting it as solvent polarity increases. This can have significant implications for the compound’s function in different environments.
Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The unique structure of this compound includes several functional groups that may influence its biological activity:
- Benzo[d]thiazole Core : Known for its role in various biological activities.
- Methoxy Groups : These substituents can enhance solubility and bioavailability.
- Nitro Group : Often associated with increased antimicrobial activity.
The molecular formula is , with a molecular weight of 346.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Alkylation : Introduction of the methoxyethyl group via alkylation with 2-methoxyethyl bromide.
- Formation of the Nitro Group : Nitration under controlled conditions to introduce the nitro group.
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that the presence of the nitro group significantly enhances the compound's efficacy against various bacterial strains. For instance, in vitro assays demonstrated that this compound exhibits potent activity against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a lead compound for cancer therapy.
Anti-inflammatory Activity
Preliminary research suggests that this compound may possess anti-inflammatory properties. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
Data Summary
| Biological Activity | Target Organisms/Conditions | Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Potent (MIC values < 10 µg/mL) |
| Anticancer | Human cancer cell lines | Significant cytotoxicity (IC50 ~ 5 µM) |
| Anti-inflammatory | Animal models | Reduced TNF-alpha and IL-6 levels |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various thiazole derivatives, including our compound, against clinical isolates. The results indicated that it was among the most effective compounds tested.
- Anticancer Research : In a comparative study on various benzo[d]thiazole derivatives, this compound exhibited superior activity against breast cancer cells compared to standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds from the evidence, focusing on substituents, stereochemistry, and inferred properties:
Key Observations
Stereochemical Impact :
- The Z-configuration in the target compound and I10 () ensures planar alignment of the imine group, critical for binding to biological targets (e.g., enzymes or DNA) . In contrast, Compound 35 () employs mixed Z/E configurations for modular STING activation .
Solubility Modifiers: Methoxy and hydroxypropoxy groups (target compound and Compound 35) improve aqueous solubility compared to lipophilic substituents like piperidinyl in I10 .
Patent compounds () demonstrate broad antimicrobial applications, implying that the target compound’s nitro group could confer analogous bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
